![molecular formula C18H12Cl2N4S2 B3037532 4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 478247-57-3](/img/structure/B3037532.png)
4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
Scientific Research Applications
Unusual Molecular Conformation
The crystal structure of certain compounds containing the pyrazolo[3,4-d]pyrimidine moiety, similar to the one , shows unique conformational characteristics. For instance, Avasthi et al. (2003) discovered an unusual folded conformation due to intramolecular interactions in compounds like 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine. This is contrasted with related compounds exhibiting fully extended structures without such intramolecular interactions (Avasthi et al., 2003).
Crystal Structure Analysis
Another study by El Fal et al. (2014) focused on the crystal structure of 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine, a compound structurally related to the one . They found that in the crystal, molecules are linked via π–π interactions, forming a three-dimensional structure. This insight is critical for understanding the molecular packing and potential applications of such compounds (El Fal et al., 2014).
Layered Structure in Pyrazolo[3,4-d]pyrimidine Compounds
Avasthi et al. (2002) explored the crystal packing of a pyrazolo[3,4-d]pyrimidine compound, revealing the formation of a layered structure primarily due to intermolecular hydrogen bonding and arene-arene interactions. This study provides valuable insights into the molecular arrangement and potential intermolecular interactions of related pyrazolo[3,4-d]pyrimidine derivatives (Avasthi et al., 2002).
Bioactive and Pharmacological Properties
Antimicrobial Activity
Ismail et al. (2003) synthesized a novel series of pyrazolo[3,4-d]pyrimidines with biologically active sulfur moieties and found that some of these compounds exhibited significant antimicrobial activity. This indicates potential applications in the development of new antimicrobial agents (Ismail et al., 2003).
Inhibitory Effects on Thymidylate Synthase
Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase. They evaluated these compounds against various targets, indicating their potential as antitumor and/or antibacterial agents. This highlights the potential medicinal applications of pyrazolo[3,4-d]pyrimidine derivatives (Gangjee et al., 1996).
Synthesis and Antimicrobial Evaluation
Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, which exhibited significant antimicrobial activities. This study adds to the body of knowledge on the potential use of pyrazolo[3,4-d]pyrimidine derivatives in antimicrobial therapies (Alsaedi et al., 2019).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) developed a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones with potential as anticancer and anti-5-lipoxygenase agents. The study demonstrated the significant bioactivity of these compounds, suggesting their utility in cancer and inflammation-related treatments (Rahmouni et al., 2016).
properties
IUPAC Name |
4-(2,5-dichlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S2/c1-25-18-22-16-13(10-21-24(16)12-5-3-2-4-6-12)17(23-18)26-15-9-11(19)7-8-14(15)20/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKJTEPLOMQXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



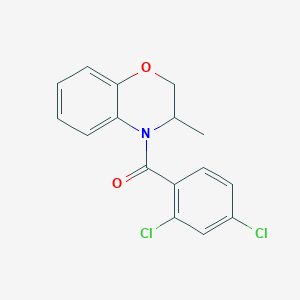
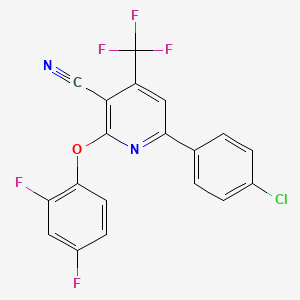
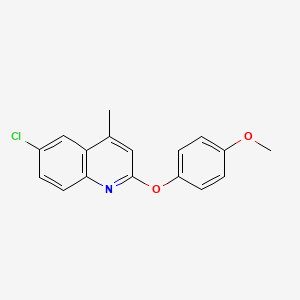
![(E)-4-[2-(3,4-difluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B3037455.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B3037456.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol](/img/structure/B3037457.png)

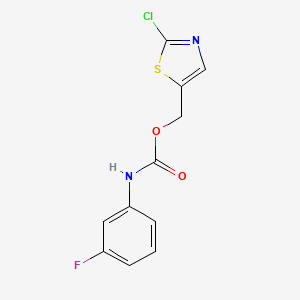
![4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3037461.png)
![3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3037462.png)
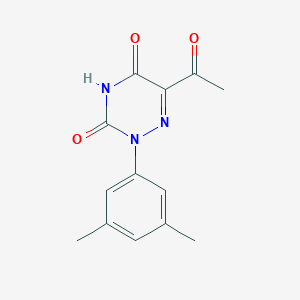
![2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine](/img/structure/B3037465.png)
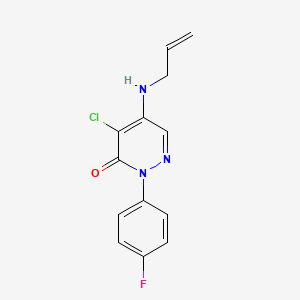
![4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B3037470.png)